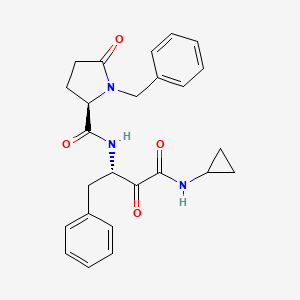
(1S,2R)-Alicapistat
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-Alicapistat is a chiral compound with significant importance in various scientific fields. It is characterized by its specific stereochemistry, which is crucial for its biological activity and interactions. The compound’s unique configuration makes it a valuable subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Alicapistat typically involves several steps to ensure the correct stereochemistry. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation using diazo compounds, ylides, and carbene intermediates . These methods require precise control of reaction conditions to achieve high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound often employs enzymatic resolution techniques. For example, the Pseudomonas cepacia lipase-catalyzed enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate is a practical method for obtaining enantiomerically pure this compound . This method is scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (1S,2R)-Alicapistat undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly known for its reactivity in cyclopropanation reactions, where it serves as a substrate for carbene transfer reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include diazo compounds, ylides, and carbene intermediates. These reactions often require specific catalysts and controlled conditions to ensure high selectivity and yield .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, cyclopropanation reactions typically yield cyclopropylphosphonate ester products with high enantiomeric excess .
Applications De Recherche Scientifique
(1S,2R)-Alicapistat has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a model compound for studying enzyme-catalyzed reactions and stereoselective processes . In medicine, this compound is investigated for its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and antiviral drugs . Industrially, it is used in the production of chiral pharmaceuticals and fine chemicals .
Mécanisme D'action
The mechanism of action of (1S,2R)-Alicapistat involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (1S,2R)-Alicapistat include other chiral cyclopropane derivatives such as (1R,2S)-Alicapistat and (1S,2R)-1-amino-2-indanol . These compounds share similar structural features but differ in their stereochemistry and, consequently, their biological activity.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological properties and reactivity. This makes it a valuable compound for studying stereoselective reactions and developing chiral pharmaceuticals .
Propriétés
Formule moléculaire |
C25H27N3O4 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
(2R)-1-benzyl-N-[(2S)-4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H27N3O4/c29-22-14-13-21(28(22)16-18-9-5-2-6-10-18)24(31)27-20(15-17-7-3-1-4-8-17)23(30)25(32)26-19-11-12-19/h1-10,19-21H,11-16H2,(H,26,32)(H,27,31)/t20-,21+/m0/s1 |
Clé InChI |
MMLDHJRGTZHNHV-LEWJYISDSA-N |
SMILES isomérique |
C1CC(=O)N([C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)C(=O)NC3CC3)CC4=CC=CC=C4 |
SMILES canonique |
C1CC1NC(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


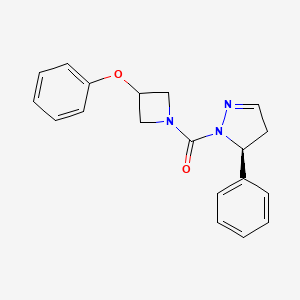
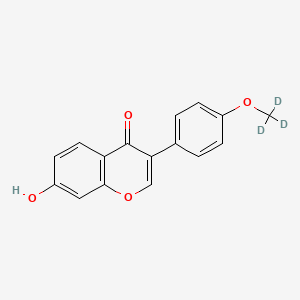
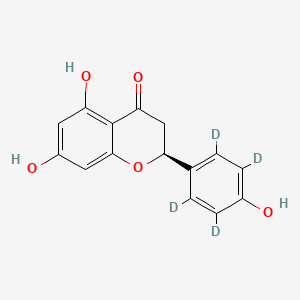
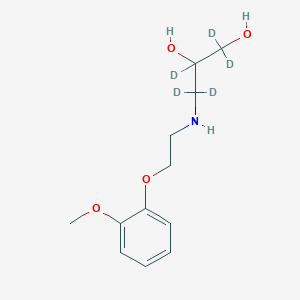
![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
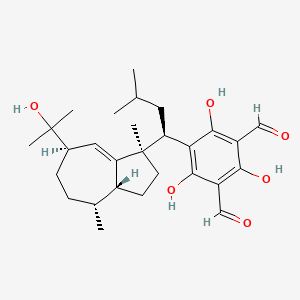
![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
![4-(ethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12403515.png)
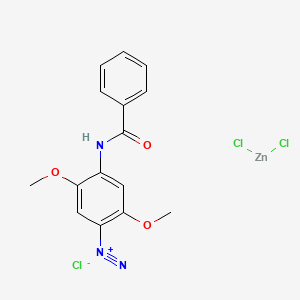
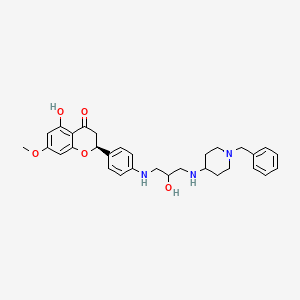
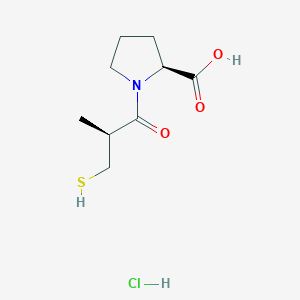
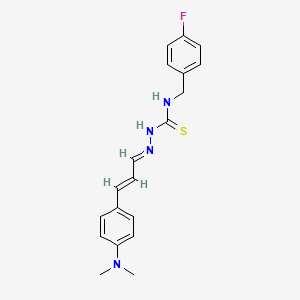
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidine-2,4-dione](/img/structure/B12403531.png)
